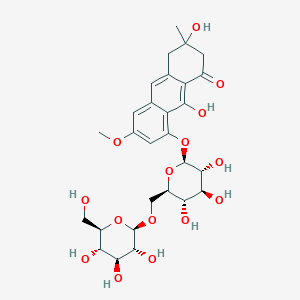

Torosachrysone 8-O-beta-gentiobioside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H36O15 |

|---|---|

Molecular Weight |

612.6 g/mol |

IUPAC Name |

3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one |

InChI |

InChI=1S/C28H36O15/c1-28(38)6-11-3-10-4-12(39-2)5-14(18(10)21(33)17(11)13(30)7-28)41-27-25(37)23(35)20(32)16(43-27)9-40-26-24(36)22(34)19(31)15(8-29)42-26/h3-5,15-16,19-20,22-27,29,31-38H,6-9H2,1-2H3/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-,28?/m1/s1 |

InChI Key |

PZXAOBBHZRFNJH-GIQCOQNHSA-N |

Isomeric SMILES |

CC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)O |

Canonical SMILES |

CC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Provenance of Torosachrysone 8-O-beta-gentiobioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of Torosachrysone 8-O-beta-gentiobioside, a naphthopyrone glycoside of interest for its potential pharmacological activities. The document details the primary botanical source, methods for its isolation and characterization, and a proposed biosynthetic pathway.

Primary Natural Source: Cassia tora L.

This compound is a naturally occurring compound predominantly isolated from the seeds of Cassia tora L., a plant belonging to the Fabaceae family. Also known by its synonym Senna tora, this plant is an annual herb that grows in tropical regions. The seeds of Cassia tora are a rich source of various secondary metabolites, including anthraquinones and naphthopyrone glycosides. While some databases may erroneously list "Torosa chinensis" as a source, the primary scientific literature consistently identifies Cassia tora as the definitive origin of this compound.

Quantitative Data

Precise quantitative data for the yield of this compound from Cassia tora seeds is not extensively reported in the available scientific literature. However, studies on related naphthopyrone glycosides isolated from the same source provide context for potential yields. The concentration of these compounds can vary based on geographical location, harvesting time, and extraction methodology.

| Compound | Plant Part | Extraction Method Overview | Reported Yield/Notes | Reference |

| This compound | Seeds | Methanol (B129727) extraction followed by solvent partitioning and multiple chromatography steps. | Specific yield not detailed in the primary literature. Isolation is often reported alongside other major naphthopyrone glycosides. | |

| Rubrofusarin-6-beta-gentiobioside | Seeds | Methanol extraction, followed by solvent partitioning and chromatographic separation. | Isolated as a significant naphthopyrone glycoside from the seeds. Quantitative yield is not consistently reported but is a major constituent of the glycosidic fraction. | |

| Cassiaside | Seeds | Butanol-soluble extract fractionation using chromatographic techniques. | Isolated along with other naphthopyrone glucosides. While not quantified in all studies, its presence is consistently noted in the phytochemical analysis of Cassia tora seeds. | |

| Toralactone-9-O-beta-D-gentiobioside | Seeds | Isolation from the butanol-soluble extract through chromatographic methods. | Identified as one of the key naphthopyrone glucosides. Quantitative data remains sparse in publicly available literature. |

Experimental Protocols

The following is a detailed, synthesized protocol for the isolation and characterization of this compound from the seeds of Cassia tora, based on established methodologies for naphthopyrone glycosides.

Extraction

-

Preparation of Plant Material : Air-dry the seeds of Cassia tora at room temperature and grind them into a coarse powder.

-

Solvent Extraction : Macerate the powdered seeds with methanol (MeOH) at room temperature for 72 hours, with occasional shaking. Repeat the extraction process three times.

-

Concentration : Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

-

Solvent Partitioning : Suspend the crude methanolic extract in water and successively partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Fraction Selection : The n-butanol fraction is typically enriched with glycosidic compounds, including this compound. Concentrate the n-BuOH fraction in vacuo.

Chromatographic Purification

-

Column Chromatography : Subject the dried n-BuOH fraction to column chromatography on a silica (B1680970) gel column. Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol.

-

Sephadex LH-20 Chromatography : Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC) : The final purification is achieved by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water. Monitor the elution profile using a UV detector.

Structural Elucidation

The structure of the isolated this compound is confirmed by a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to establish the connectivity of protons and carbons and to confirm the structure of the aglycone and the sugar moiety, as well as their linkage.

Visualizations

Experimental Workflow

Caption: Isolation and purification workflow for this compound.

Proposed Biosynthetic Pathway

While the specific biosynthetic pathway of Torosachrysone in Cassia tora has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of related naphthopyrones, such as rubrofusarin, which proceeds via the polyketide pathway.

Caption: Putative biosynthetic pathway of this compound.

Unveiling Torosachrysone 8-O-beta-gentiobioside: A Technical Guide to its Discovery and Isolation from Cassia torosa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of Torosachrysone 8-O-beta-gentiobioside, a naturally occurring anthraquinone (B42736) glycoside. While initially associated with Torosa chinensis in some chemical databases, the primary scientific literature points to its definitive discovery and isolation from the seeds of Cassia torosa. This document outlines the pioneering work in its identification and provides a likely experimental framework for its extraction and purification.

Introduction

This compound is a yellow crystalline powder with potential applications in the pharmaceutical and cosmetic industries, attributed to its antioxidant, anti-inflammatory, and anti-tumor properties.[1] Its chemical structure consists of a torosachrysone aglycone linked to a gentiobiose sugar moiety. The initial and pivotal research on this compound was published in 1984, laying the groundwork for its scientific exploration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and provides essential information for its handling and characterization.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₀O₁₇ | ChemBK[1] |

| Molecular Weight | 664.66 g/mol | ChemBK[1] |

| Appearance | Yellow crystalline powder | ChemBK[1] |

| CAS Number | 94356-13-5 | ChemBK |

| Melting Point | 221 °C | PubChem |

| Solubility | Information not available | |

| Predicted Density | 1.66±0.1 g/cm³ | ChemBK |

| Predicted pKa | 6.93±0.40 | ChemBK |

Experimental Protocols

While the full text of the original discovery paper by Kitanaka and Takido (1984) is not widely available, this section reconstructs the likely experimental protocols for the isolation and purification of this compound based on the abstract and general methods for isolating anthraquinone glycosides from plant materials.

Plant Material

The primary source material for the isolation of this compound is the seeds of Cassia torosa.

Extraction

A general procedure for the extraction of anthraquinone glycosides from plant material involves the following steps:

-

Grinding: The dried plant material (seeds of Cassia torosa) is finely ground to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered material is then subjected to extraction with a polar solvent. Methanol or ethanol (B145695) are commonly used for this purpose. This process is typically carried out at room temperature or with gentle heating to avoid degradation of the target compounds.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to yield a crude extract.

Purification

The crude extract, containing a mixture of compounds, is then subjected to chromatographic separation to isolate the desired this compound.

-

Column Chromatography: The crude extract is typically first fractionated using column chromatography over a stationary phase like silica (B1680970) gel or a polymeric adsorbent.

-

Solvent Gradient: A gradient of solvents with increasing polarity is used to elute the compounds from the column. The fractions are collected and monitored by techniques such as thin-layer chromatography (TLC).

-

Further Purification: Fractions containing the target compound are pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to achieve high purity.

Structure Elucidation

The definitive structure of this compound was established through spectroscopic methods. The original research utilized 13C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for determining the carbon framework of a molecule. Other spectroscopic techniques likely employed would include:

-

¹H NMR: To determine the proton environment in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Spectroscopic Data

Detailed spectroscopic data, particularly the ¹H and ¹³C NMR chemical shifts, are crucial for the unambiguous identification of this compound. While the specific data from the original publication is not readily accessible, Table 2 provides a template for the kind of data that would be expected.

Table 2: Template for Spectroscopic Data of this compound

| Data Type | Key Features / Chemical Shifts (ppm) |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy (B1213986) group, sugar protons, and the torosachrysone aglycone. |

| ¹³C NMR | Resonances for carbonyl carbons, aromatic carbons, methoxy carbon, and the carbons of the gentiobiose unit. |

| Mass Spec. | Molecular ion peak and fragmentation pattern consistent with the loss of the gentiobiose moiety. |

| IR (cm⁻¹) | Absorption bands for hydroxyl groups, carbonyl groups, aromatic rings, and glycosidic linkages. |

| UV-Vis (nm) | Absorption maxima characteristic of the anthraquinone chromophore. |

Experimental Workflow

The following diagram illustrates a logical workflow for the isolation and identification of this compound from Cassia torosa seeds.

Conclusion

The discovery of this compound from Cassia torosa represents a significant contribution to the field of natural product chemistry. This technical guide provides a foundational understanding of its origins, physicochemical properties, and the methodologies likely employed for its isolation and characterization. Further research to fully elucidate its pharmacological profile and to develop efficient synthetic routes will be crucial for harnessing its therapeutic potential. It is recommended that researchers seeking to work with this compound consult the original 1984 publication by Kitanaka and Takido for the most accurate and detailed experimental procedures.

References

Chemical structure and properties of Torosachrysone 8-O-beta-gentiobioside.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring naphtho-α-pyrone glycoside that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and reported biological activities. While specific quantitative data on its bioactivity and detailed experimental protocols remain limited in publicly accessible literature, this document consolidates the available information and presents representative methodologies for its study. The guide also addresses the current gap in knowledge regarding its mechanism of action and associated signaling pathways.

Chemical Structure and Properties

This compound is characterized by a tetracyclic aglycone core, torosachrysone, linked to a gentiobiose (a disaccharide of two β-D-glucose units) moiety via an O-glycosidic bond at the C-8 position.

Chemical Structure:

-

IUPAC Name: (3S)-8-[(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-3,4-dihydro-3,9-dihydroxy-6-methoxy-3-methyl-1(2H)-anthracenone

-

CAS Number: 94356-13-5

-

Molecular Formula: C₂₈H₃₆O₁₅

-

Molecular Weight: 612.58 g/mol

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and in vitro/in vivo studies.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₃₆O₁₅ | [1][2] |

| Molecular Weight | 612.58 g/mol | [1] |

| CAS Number | 94356-13-5 | [1][2] |

| Appearance | Yellow crystalline powder | [3] |

| Predicted Density | 1.66 ± 0.1 g/cm³ | [3] |

| Predicted Boiling Point | 950.7 ± 65.0 °C | [3] |

| Predicted pKa | 6.93 ± 0.40 | [3] |

| Storage Condition | 2-8°C | [3] |

Biological Activities

This compound is reported to possess a range of biological activities, primarily based on its classification as a phenolic compound and its presence in medicinal plants.[3] The primary reported activities include:

-

Antioxidant Activity: As a phenolic glycoside, it is presumed to exhibit antioxidant properties by scavenging free radicals.

-

Anti-inflammatory Activity: General anti-inflammatory effects have been attributed to this class of compounds.[3]

-

Anti-tumor Activity: Potential anti-tumor activities have also been suggested.[3]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively documented. However, this section provides representative methodologies for the isolation, characterization, and evaluation of the biological activities of similar natural products, which can be adapted for the study of this compound.

Isolation and Purification

This compound is naturally found in the seeds of Cassia tora (Linn.) and plants of the Rubiaceae family.[3][4] A general workflow for its isolation and purification is depicted below.

References

In-Depth Technical Guide to the Spectroscopic Data of Torosachrysone 8-O-β-gentiobioside

Audience: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Torosachrysone 8-O-β-gentiobioside, a naphthopyrone glycoside isolated from the seeds of Cassia torosa. The detailed nuclear magnetic resonance (NMR) and mass spectrometry (MS) data presented herein are essential for the unambiguous identification, characterization, and further exploration of this natural product in academic and industrial research settings.

Compound Overview

Torosachrysone 8-O-β-gentiobioside is a glycosidic derivative of torosachrysone, featuring a gentiobiose sugar moiety attached to the C-8 position of the aglycone.

-

Molecular Formula: C₂₆H₃₄O₁₄

-

Molecular Weight: 570.5 g/mol

-

CAS Number: 94356-13-5

Spectroscopic Data

The structural elucidation of Torosachrysone 8-O-β-gentiobioside relies heavily on one- and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR chemical shifts for Torosachrysone 8-O-β-gentiobioside, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Aglycone Moiety | |||

| 4-H | 6.88 | s | |

| 5-H | 7.02 | d | 2.5 |

| 7-H | 6.75 | d | 2.5 |

| 9-CH₃ | 2.78 | s | |

| 10-CH₃ | 2.35 | s | |

| 6-OCH₃ | 3.89 | s | |

| 1-OH | 13.48 | s | |

| Gentiobiose Moiety | |||

| 1'-H | 5.08 | d | 7.5 |

| 1''-H | 4.25 | d | 7.5 |

| 2', 3', 4', 5', 6'-H | 3.10-3.80 | m | |

| 2'', 3'', 4'', 5'', 6''-H | 3.10-3.80 | m |

Table 2: ¹³C NMR Spectroscopic Data (25 MHz, DMSO-d₆)

| Position | δ (ppm) | Position | δ (ppm) |

| Aglycone Moiety | Gentiobiose Moiety | ||

| 1 | 162.4 | 1' | 101.2 |

| 2 | 108.8 | 2' | 73.4 |

| 3 | 165.1 | 3' | 76.6 |

| 4 | 98.1 | 4' | 69.8 |

| 4a | 108.3 | 5' | 75.8 |

| 5 | 101.9 | 6' | 68.9 |

| 6 | 161.2 | 1'' | 103.5 |

| 7 | 99.8 | 2'' | 73.6 |

| 8 | 158.8 | 3'' | 76.7 |

| 8a | 106.9 | 4'' | 69.9 |

| 9 | 192.8 | 5'' | 77.0 |

| 9a | 140.0 | 6'' | 60.9 |

| 10-CH₃ | 21.8 | ||

| 6-OCH₃ | 56.1 |

Mass Spectrometry (MS)

Mass spectrometric analysis is crucial for determining the molecular weight and confirming the elemental composition of the compound.

Table 3: Mass Spectrometry Data

| Method | Ion (m/z) | Interpretation |

| Field Desorption (FD)-MS | 571 | [M+H]⁺ |

| Field Desorption (FD)-MS | 593 | [M+Na]⁺ |

Experimental Protocols

The data presented in this guide were obtained following the isolation and purification of Torosachrysone 8-O-β-gentiobioside from its natural source.

Isolation and Purification

-

Extraction: The ground seeds of Cassia torosa were extracted with methanol (B129727) (MeOH).

-

Solvent Partitioning: The resulting methanol extract was concentrated and partitioned between ethyl acetate (B1210297) (EtOAc) and water (H₂O). The aqueous layer, containing the polar glycosides, was collected.

-

Column Chromatography:

-

The aqueous fraction was first subjected to column chromatography on a polyamide support, eluting with a gradient of H₂O-MeOH.

-

Fractions containing the target compound were then further purified by silica (B1680970) gel column chromatography using a chloroform-methanol (CHCl₃-MeOH) solvent system.

-

-

Final Purification: The final purification to yield pure Torosachrysone 8-O-β-gentiobioside was achieved through preparative high-performance liquid chromatography (HPLC).

Spectroscopic Measurements

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a JEOL FX-100 spectrometer. Samples were dissolved in DMSO-d₆, and chemical shifts were referenced to tetramethylsilane (B1202638) (TMS).

-

Mass Spectrometry: Field Desorption Mass Spectrometry (FD-MS) was utilized to determine the molecular weight of the isolated compound.

Workflow and Pathway Diagrams

To visually represent the processes involved in the characterization of Torosachrysone 8-O-β-gentiobioside, the following diagrams have been generated using the DOT language.

Caption: Isolation workflow for Torosachrysone 8-O-β-gentiobioside from Cassia torosa.

Caption: Logical workflow for the spectroscopic analysis of the isolated compound.

The Uncharted Path: Elucidating the Biosynthesis of Torosachrysone 8-O-beta-gentiobioside in Plants

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Torosachrysone 8-O-beta-gentiobioside, a naturally occurring anthraquinone (B42736) glycoside found in plants such as Cassia tora (Senna tora) and Torosa chinensis, has garnered significant interest within the pharmaceutical and cosmetic industries for its potential antioxidant, anti-inflammatory, and anti-tumor properties. Despite its promising bioactivities, the intricate biosynthetic pathway leading to its formation in plants has remained largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding and outlines a roadmap for the complete elucidation of the biosynthesis of this compound, targeting researchers, scientists, and professionals in drug development.

Core Biosynthetic Framework: A Two-Step Symphony

The biosynthesis of this compound is hypothesized to be a two-stage process, commencing with the formation of the aglycone core, torosachrysone, followed by a crucial glycosylation step.

The Polyketide Pathway: Forging the Torosachrysone Core

The aglycone, torosachrysone, belongs to the anthraquinone class of secondary metabolites. Evidence strongly suggests that its biosynthesis follows the polyketide pathway, a fundamental process in plants and fungi for the production of a wide array of aromatic compounds. This pathway involves the sequential condensation of small carboxylic acid units, typically initiated by an acetyl-CoA molecule and extended by several malonyl-CoA units.

A recent breakthrough in the genomics of Senna tora has identified a cohort of 30 Type III polyketide synthase (PKS) genes. Within this family, a specific subgroup of chalcone (B49325) synthase-like (CHS-L) genes has been implicated in anthraquinone biosynthesis. Transcriptomic analysis has revealed that these CHS-L genes are highly expressed in the seeds of Senna tora, the primary site of torosachrysone accumulation, making them prime candidates for catalyzing the formation of the torosachrysone backbone.

The proposed initial steps of the biosynthesis, catalyzed by a specific CHS-L enzyme, are outlined below:

Glycosylation: The Final Adornment

The terminal step in the biosynthesis of this compound is the attachment of a gentiobioside sugar moiety to the torosachrysone aglycone at the 8-O position. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). These enzymes utilize an activated sugar donor, UDP-gentiobioside, to glycosylate the acceptor molecule.

While the specific UGT responsible for this transformation in Cassia tora or other source plants has not yet been identified, the general mechanism is well-established. The identification and characterization of this enzyme are critical for understanding the complete biosynthetic pathway and for potential biotechnological applications.

Quantitative Data Summary

Currently, there is a significant lack of quantitative data regarding the biosynthesis of this compound. The following table highlights the key parameters that require experimental determination to fully characterize this pathway.

| Parameter | Description | Current Status |

| Enzyme Kinetics (CHS-L) | Michaelis-Menten constants (Km, Vmax) for acetyl-CoA and malonyl-CoA. | Not Determined |

| Enzyme Kinetics (UGT) | Michaelis-Menten constants (Km, Vmax) for torosachrysone and UDP-gentiobioside. | Not Determined |

| Metabolite Concentrations | Intracellular concentrations of pathway intermediates and the final product in different plant tissues (e.g., seeds, leaves). | Not Determined |

| Gene Expression Levels | Quantitative expression analysis (e.g., qPCR) of candidate CHS-L and UGT genes in various tissues and under different developmental stages. | Preliminary transcriptomic data available for CHS-L genes in Senna tora. |

Experimental Protocols: A Roadmap to Discovery

The elucidation of the complete biosynthetic pathway of this compound necessitates a multi-faceted experimental approach. The following protocols provide a detailed methodology for the key experiments required.

Identification and Functional Characterization of the Candidate Polyketide Synthase (CHS-L)

Methodology:

-

Gene Identification and Cloning:

-

Candidate CHS-L gene sequences will be obtained from the published Senna tora genome and transcriptome data.

-

Gene-specific primers with appropriate restriction sites will be designed to amplify the full-length coding sequences from Senna tora seed cDNA.

-

The amplified PCR products will be cloned into a suitable bacterial expression vector, such as pET-28a(+), which allows for the expression of an N-terminally His-tagged protein.

-

-

Heterologous Expression and Protein Purification:

-

The expression vector will be transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein expression will be induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18°C) to enhance protein solubility.

-

The bacterial cells will be harvested and lysed by sonication.

-

The His-tagged recombinant protein will be purified from the soluble fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

-

Enzyme Activity Assay and Product Analysis:

-

The purified recombinant CHS-L enzyme will be incubated with the starter unit (acetyl-CoA) and the extender unit (malonyl-CoA) in a suitable buffer.

-

The reaction will be quenched, and the products will be extracted with an organic solvent (e.g., ethyl acetate).

-

The extracted products will be analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the torosachrysone aglycone by comparing the retention time and mass spectrum with an authentic standard.

-

Identification and Functional Characterization of the Candidate UDP-Glycosyltransferase (UGT)

Methodology:

-

Candidate Gene Identification:

-

Transcriptome data from Senna tora seeds will be mined for UGT genes that show a co-expression pattern with the previously identified candidate CHS-L genes.

-

Phylogenetic analysis will be performed to compare the candidate UGTs with known plant UGTs that act on anthraquinone or similar phenolic substrates.

-

-

Gene Cloning and Heterologous Expression:

-

The top candidate UGT genes will be cloned into an expression vector and heterologously expressed in E. coli or a yeast system (e.g., Pichia pastoris), followed by protein purification as described for the PKS.

-

-

Enzyme Activity Assay:

-

The purified recombinant UGT will be incubated with the torosachrysone aglycone and the activated sugar donor, UDP-gentiobioside.

-

The reaction products will be analyzed by HPLC and LC-MS. The formation of this compound will be confirmed by comparison with a purified standard.

-

Future Outlook and Significance

The complete elucidation of the biosynthetic pathway of this compound will provide fundamental insights into the metabolic machinery of medicinal plants. This knowledge will be instrumental for:

-

Metabolic Engineering: The identified PKS and UGT genes can be utilized in microbial hosts (e.g., E. coli, Saccharomyces cerevisiae) to establish a heterologous production platform for this compound, enabling a sustainable and scalable supply for research and commercial purposes.

-

Drug Discovery and Development: A deeper understanding of the biosynthesis will facilitate the generation of novel derivatives with potentially improved pharmacological properties through combinatorial biosynthesis and enzyme engineering.

-

Crop Improvement: The knowledge of the key biosynthetic genes can be applied to breed or genetically modify Cassia tora or other plants for enhanced production of this valuable compound.

This technical guide provides a strategic framework to unravel the biosynthesis of this compound. The successful execution of the outlined experimental plan will not only fill a significant knowledge gap in plant secondary metabolism but also pave the way for the sustainable production and further development of this promising natural product.

Known biological activities of Torosachrysone 8-O-beta-gentiobioside.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring anthraquinone (B42736) glycoside. It has been isolated from the seeds of plants such as Cassia tora (also known as Senna tora) and Torosa chinensis. Structurally, it is characterized by a torosachrysone aglycone linked to a gentiobiose sugar moiety at the 8-O position. While this compound is noted in phytochemical literature, comprehensive studies detailing its specific biological activities with quantitative data are limited in publicly accessible scientific databases. This guide aims to consolidate the currently available information and provide a framework for future research.

Known Biological Activities (Qualitative Overview)

General screenings and phytochemical studies have suggested that this compound may possess a range of biological activities, including:

-

Antioxidant Activity : Like many phenolic compounds, it is presumed to have antioxidant properties, though specific assays and quantitative measurements (e.g., IC50 values in DPPH or ABTS assays) are not well-documented in primary literature.

-

Anti-tumor Activity : Some sources suggest potential anti-tumor properties, but there is a lack of published studies detailing its cytotoxic effects on specific cancer cell lines with corresponding IC50 values.

Data Presentation

A thorough review of scientific literature did not yield specific quantitative data (e.g., IC50, EC50, percentage of inhibition) for the biological activities of this compound. The information available is largely qualitative and derived from general phytochemical screenings of the source plants.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the reviewed literature. However, for researchers interested in investigating its properties, standard protocols for assessing antioxidant, anti-inflammatory, and anticancer activities can be adapted. An example of a general workflow for such an investigation is provided below.

General Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive biological evaluation of a natural product like this compound, from initial screening to more in-depth mechanistic studies.

Caption: A generalized workflow for the biological evaluation of natural products.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Research into its mechanism of action would be a novel and valuable contribution to the field. Based on the activities of structurally related anthraquinones, potential pathways to investigate could include those involved in inflammation (e.g., NF-κB, MAPKs) and cancer cell proliferation (e.g., PI3K/Akt, apoptosis pathways).

The diagram below illustrates a hypothetical signaling pathway that could be investigated for the anti-inflammatory effects of this compound, based on the known mechanisms of other anti-inflammatory compounds.

Caption: A hypothetical anti-inflammatory signaling pathway for investigation.

Conclusion and Future Directions

This compound is a known natural product with purported, but not well-quantified, biological activities. This guide highlights the significant gap in the scientific literature regarding the specific pharmacological properties of this compound. For researchers in natural product chemistry and drug discovery, this presents a clear opportunity for novel research. Future studies should focus on:

-

Quantitative Bioassays : Performing standardized in vitro assays to determine the IC50 or EC50 values for its antioxidant, anti-inflammatory, and cytotoxic activities.

-

Mechanism of Action Studies : Investigating the molecular targets and signaling pathways through which this compound exerts its biological effects.

-

In Vivo Studies : If promising in vitro activity is observed, conducting animal studies to evaluate its efficacy and safety in preclinical models.

The elucidation of the biological activities and mechanisms of action of this compound could lead to the development of new therapeutic agents.

In Vitro Profile of Torosachrysone 8-O-beta-gentiobioside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the currently available preliminary in vitro data on Torosachrysone 8-O-beta-gentiobioside, a natural product isolated from Torosa chinensis (also known as Damnacanthus indicus). While direct and detailed in vitro studies on this specific compound are limited in the public domain, this document synthesizes the existing information regarding its potential biological activities and provides a framework for future research. The guide also draws parallels with closely related compounds to infer potential mechanisms of action and outlines hypothetical experimental workflows and signaling pathways.

Introduction

This compound is a natural compound that has been identified as having potential antioxidant, anti-inflammatory, and anti-tumor properties.[1] It is extracted from the plant Torosa chinensis, a member of the Rubiaceae family.[1] Despite these promising initial indications, there is a notable scarcity of comprehensive in vitro studies to quantify its biological activities and elucidate its mechanisms of action. This guide aims to consolidate the available information and propose directions for further investigation.

Physicochemical Properties

While detailed experimental data is sparse, some basic physicochemical properties of this compound have been reported.

| Property | Value | Source |

| Molecular Formula | C32H40O17 | ChemBK |

| Molecular Weight | 664.66 g/mol | ChemBK |

| Appearance | Yellow crystalline powder | ChemBK |

| Origin | Torosa chinensis | ChemBK |

In Vitro Biological Activities: Current Landscape

Analogous Compound: Torachrysone-8-O-β-ᴅ-glucoside

To provide insight into the potential mechanisms of this compound, it is useful to examine studies on structurally similar compounds. Research on Torachrysone-8-O-β-ᴅ-glucoside has shown that it exhibits anti-inflammatory effects by modulating macrophage activity. Specifically, it has been found to:

-

Inhibit the Tyr-phosphorylation of focal adhesion kinase (FAK).

-

Downregulate FAK-mediated transcription of cytoskeleton genes.

-

Restrain the morphological transformation of macrophages into the pro-inflammatory M1 type.

-

Reduce the adhesion of M1 macrophages.

-

Block the binding between phosphor-FAK and pyruvate (B1213749) kinase (PK), thereby inhibiting PK activity and limiting the high glycolysis rate characteristic of M1 metabolic phenotype.

These findings suggest that a potential avenue of investigation for this compound could be its effect on macrophage polarization and associated signaling pathways.

Proposed Experimental Protocols for Future In Vitro Studies

Given the lack of specific experimental data, this section outlines detailed, hypothetical protocols for investigating the in vitro activities of this compound.

General Cell Culture

-

Cell Lines:

-

For Anti-inflammatory Assays: RAW 264.7 (murine macrophages), THP-1 (human monocytes).

-

For Cytotoxicity/Anti-tumor Assays: A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), HeLa (human cervical cancer).

-

For Antioxidant Assays: HaCaT (human keratinocytes).

-

-

Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Nitric Oxide Measurement: Determine the concentration of nitric oxide (NO) in the culture supernatant using the Griess reagent assay.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability percentage and determine the IC50 value.

Visualizing Potential Mechanisms: Hypothetical Pathways and Workflows

The following diagrams are based on the known activities of analogous compounds and general principles of inflammation and cytotoxicity. They represent potential, yet unproven, mechanisms for this compound.

Conclusion and Future Directions

This compound remains a compound of interest with potential therapeutic applications. However, the current body of scientific literature lacks the specific in vitro data required to fully characterize its biological activities. Future research should focus on systematic in vitro screening to determine its efficacy and potency in anti-inflammatory, antioxidant, and anti-tumor models. Mechanistic studies, guided by the activity of analogous compounds like Torachrysone-8-O-β-ᴅ-glucoside, will be crucial in elucidating its mode of action and validating its potential as a drug lead. The experimental protocols and hypothetical pathways presented in this guide offer a foundational framework for such investigations.

References

An In-depth Technical Guide on Torosachrysone 8-O-beta-gentiobioside and its Aglycone, Torosachrysone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring phenolic compound that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound and its aglycone, Torosachrysone, focusing on their chemical structures, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structures

This compound is a glycoside, meaning it consists of a sugar moiety linked to a non-sugar component, the aglycone. In this case, the aglycone is Torosachrysone, and the sugar component is gentiobiose, a disaccharide composed of two glucose units.

The chemical formula for this compound is C₂₈H₃₆O₁₅, and its molecular weight is 612.58 g/mol .[1]

Torosachrysone , the aglycone, is a naphtho-γ-pyrone derivative. Its structure is characterized by a tricyclic aromatic core. The removal of the gentiobiose sugar from this compound yields the Torosachrysone structure.

Biological Activities and Quantitative Data

Torosachrysone and its glycosides have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[2] The following tables summarize the available quantitative data for these activities.

| Compound | Biological Activity | Assay | Cell Line/Model | IC₅₀/EC₅₀ | Reference |

| Torachrysone-8-O-β-D-glucoside | Anti-inflammatory | Inhibition of NO production | LPS-stimulated RAW 264.7 macrophages | Data not provided in IC₅₀ | (PMID: 35092943) |

| Torosachrysone (Aglycone) | Antioxidant | DPPH Radical Scavenging | - | Data not available | - |

| Torosachrysone (Aglycone) | Anti-tumor (Cytotoxicity) | MTT Assay | Various Cancer Cell Lines | Data not available | - |

Note: There is limited publicly available quantitative data for the antioxidant and anti-tumor activities of Torosachrysone and its glycosides in the form of IC₅₀ values. Further research is required to quantify these effects.

Signaling Pathways: Anti-inflammatory Mechanism

Recent studies have elucidated the anti-inflammatory mechanism of a closely related compound, Torachrysone-8-O-β-D-glucoside, which is highly relevant to this compound. The anti-inflammatory effects are mediated through the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway in macrophages.

Experimental Protocols

Anti-inflammatory Activity Assay (Inhibition of Nitric Oxide Production)

This protocol is based on the methodology used to evaluate the anti-inflammatory effects of Torachrysone-8-O-β-D-glucoside.

1. Cell Culture:

-

RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

2. Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The medium is then replaced with fresh medium containing various concentrations of this compound (or its aglycone).

-

After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

3. Nitric Oxide (NO) Measurement:

-

After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

100 µL of cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured at 540 nm using a microplate reader.

-

The nitrite concentration is determined from a sodium nitrite standard curve.

4. Data Analysis:

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This is a general protocol for assessing the free radical scavenging activity of a compound.

1. Reagent Preparation:

-

A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) (e.g., 0.1 mM).

-

A series of concentrations of Torosachrysone or its glycoside are prepared in a suitable solvent (e.g., methanol or DMSO).

2. Assay Procedure:

-

In a 96-well plate, a small volume of the test compound solution (e.g., 20 µL) is added to each well.

-

The DPPH solution is then added to each well to initiate the reaction.

-

The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

3. Measurement:

-

The absorbance of the solution is measured at 517 nm using a microplate reader.[3][4] A decrease in absorbance indicates radical scavenging activity.

4. Data Analysis:

-

The percentage of radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Anti-tumor Activity Assay (MTT Cytotoxicity Assay)

This is a common colorimetric assay to assess the cytotoxic effects of a compound on cancer cells.[5][6][7]

1. Cell Culture:

-

A human cancer cell line (e.g., HeLa, MCF-7, A549) is cultured in appropriate medium and conditions.

2. Treatment:

-

Cells are seeded in a 96-well plate and allowed to attach.

-

The cells are then treated with various concentrations of Torosachrysone or its glycoside for a specific duration (e.g., 24, 48, or 72 hours).

3. MTT Assay:

-

After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for a few hours (e.g., 4 hours) to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

4. Measurement:

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

-

Cell viability is expressed as a percentage of the untreated control.

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Experimental Workflow

Conclusion

This compound and its aglycone, Torosachrysone, represent promising natural products with demonstrated anti-inflammatory activity and potential antioxidant and anti-tumor properties. The elucidation of the FAK signaling pathway as a key mechanism in their anti-inflammatory action provides a solid foundation for further investigation. This technical guide summarizes the current knowledge and provides detailed experimental protocols to facilitate future research in this area. The development of robust quantitative data for all reported biological activities will be crucial for advancing these compounds in the drug discovery pipeline.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [chembk.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Review of Torosachrysone and Its Glycosides: From Phytochemistry to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Torosachrysone, a naturally occurring naphthopyrone, and its various glycosidic derivatives have garnered significant interest within the scientific community due to their diverse and potent biological activities. Primarily isolated from the seeds of Cassia tora, these compounds have demonstrated promising anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides a comprehensive literature review of Torosachrysone and its glycosides, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways to facilitate further research and drug development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Torosachrysone and its glycosides is fundamental for their development as therapeutic agents. These properties influence their solubility, stability, and pharmacokinetic profiles. The following tables summarize the available quantitative data for Torosachrysone and its prominent glycosides.

Table 1: Physicochemical Properties of Torosachrysone and Its Glycosides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count |

| Torosachrysone | C₁₄H₁₂O₄ | 244.24 | - | - | - | - |

| Torosachrysone-8-O-β-D-glucoside | C₂₀H₂₄O₉ | 408.4 | - | 5 | 9 | 5 |

| Torosachrysone-8-O-β-gentiobioside | C₂₈H₃₆O₁₅ | 612.57 | - | 9 | 15 | 9 |

Note: Data for Torosachrysone is limited in the reviewed literature. LogP and other calculated properties for the glycosides can vary based on the prediction software used. The data presented here is a compilation from available public databases.

Isolation and Structural Elucidation

The primary natural source of Torosachrysone and its glycosides is the seeds of Cassia tora Linn. (Fabaceae), a plant widely used in traditional medicine. Various chromatographic techniques are employed for their isolation and purification.

Experimental Protocols

Isolation of Torosachrysone Glycosides from Cassia tora Seeds:

A general protocol for the isolation of Torosachrysone glycosides involves the following steps:

-

Extraction: The powdered seeds of Cassia tora are typically extracted with methanol. This is followed by a series of solvent-solvent partitioning steps with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol, to separate compounds based on their polarity. The glycosides, being polar, are generally concentrated in the n-butanol fraction.

-

Column Chromatography: The n-butanol extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. This initial separation yields several fractions containing mixtures of glycosides.

-

Further Purification: The fractions containing the compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, or by using techniques like High-Performance Liquid Chromatography (HPLC) to yield pure glycosides.

Structural Elucidation:

The structures of the isolated compounds are elucidated using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the carbon skeleton of the aglycone (Torosachrysone) and the nature and attachment points of the sugar moieties. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons and to confirm the glycosylation sites.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds. Fragmentation patterns observed in MS/MS spectra provide valuable information about the structure of the aglycone and the sequence of the sugar units in the glycosides.

Biological Activities and Mechanisms of Action

Torosachrysone and its glycosides exhibit a range of biological activities, with anti-inflammatory, anticancer, and neuroprotective effects being the most prominent.

Anti-inflammatory Activity

Torachrysone-8-O-β-D-glucoside (TG) has been shown to possess significant anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory pathways.

Inhibition of Macrophage-Mediated Inflammation:

TG has been found to inhibit the pro-inflammatory M1 polarization of macrophages, which is a critical step in the inflammatory response. This is achieved through the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway. By inhibiting FAK phosphorylation, TG prevents the morphological changes and metabolic reprogramming that are characteristic of M1 macrophages.

Aldose Reductase Inhibition and NRF2 Pathway Activation:

Another key anti-inflammatory mechanism of TG is its ability to act as an inhibitor of aldose reductase, an enzyme implicated in inflammatory pathways. Furthermore, TG has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. NRF2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant and cytoprotective genes.

Anticancer Activity

Extracts from Cassia tora containing Torosachrysone and its glycosides have shown cytotoxic activity against various cancer cell lines. The anticancer effects are often attributed to the induction of apoptosis and the inhibition of cell proliferation.

Table 2: Anticancer Activity of Cassia tora Extracts and Related Compounds

| Cell Line | Extract/Compound | Activity | IC₅₀ (µg/mL) | Reference |

| Human Tongue Carcinoma (TCA8113) | Cassia tora L. extract | Inhibition of cell growth | 1000 (72% inhibition) | [1] |

| Human Cervical Cancer (HeLa) | Cassia tora methanolic leaf extract | Inhibition of proliferation, induction of apoptosis | Not specified | [2] |

| Human Breast Cancer (MCF-7) | Cassia tora leaf extracts | Cytotoxic effect | Not specified | [3] |

Note: The specific contribution of Torosachrysone and its glycosides to the observed activities in crude extracts requires further investigation.

Neuroprotective Effects

Naphthopyrone glycosides, the class of compounds to which Torosachrysone glycosides belong, have been investigated for their neuroprotective potential. Their antioxidant and anti-inflammatory properties are believed to contribute to their ability to protect neuronal cells from damage. While direct evidence for the neuroprotective effects of Torosachrysone and its specific glycosides is still emerging, the known mechanisms of related compounds suggest a promising area for future research.

Conclusion and Future Perspectives

Torosachrysone and its glycosides represent a valuable class of natural products with significant therapeutic potential. Their demonstrated anti-inflammatory activities, coupled with promising indications for anticancer and neuroprotective effects, warrant further investigation. Future research should focus on:

-

Comprehensive Physicochemical Profiling: Generating a complete dataset of physicochemical properties for a wider range of Torosachrysone glycosides to aid in drug design and formulation.

-

Standardized Isolation and Synthesis: Developing optimized and scalable protocols for the isolation and synthesis of these compounds to ensure a consistent supply for research and development.

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in their anticancer and neuroprotective activities.

-

In Vivo Efficacy and Safety: Conducting rigorous preclinical and clinical studies to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of the most promising candidates.

The information compiled in this technical guide serves as a foundation for researchers and drug development professionals to advance the study of Torosachrysone and its glycosides, ultimately paving the way for the development of novel therapeutics for a range of human diseases.

References

Methodological & Application

HPLC method for quantification of Torosachrysone 8-O-beta-gentiobioside.

An Application Note and Protocol for the Quantification of Torosachrysone 8-O-beta-gentiobioside by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a natural product with potential applications in the pharmaceutical and cosmetic industries due to its reported antioxidant, anti-inflammatory, and anti-tumor activities.[1] The described method is based on established analytical principles for the quantification of related anthraquinone (B42736) glycosides and is intended to serve as a robust starting point for method development and validation in research and quality control settings.

Introduction

This compound is a naturally occurring compound that can be extracted from plants such as Cassia tora. Structurally, it is a glycoside, which consists of a sugar moiety (gentiobioside) attached to a non-sugar moiety (torosachrysone). The reliable quantification of this compound in plant extracts, formulated products, and biological matrices is essential for research, development, and quality assurance. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[2][3] This protocol outlines the necessary steps for sample preparation, chromatographic separation, and data analysis for the accurate quantification of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[3][4]

-

Chemicals and Reagents:

-

This compound reference standard (>95% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (analytical grade)

-

Water (deionized or HPLC grade)

-

Dimethyl sulfoxide (B87167) (DMSO, for stock solution)

-

Chromatographic Conditions

The following conditions are proposed as a starting point for method development. Optimization may be required based on the specific HPLC system and sample matrix.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30.1-35 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (based on common anthraquinone absorbance)[3][5] |

| Injection Volume | 10 µL |

Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO.

-

Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

-

Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation (from Plant Material)

-

Grinding: Mill the dried plant material (e.g., seeds of Cassia tora) to a fine powder.

-

Extraction:

-

Accurately weigh 1 g of the powdered plant material into a centrifuge tube.

-

Add 20 mL of 80% methanol in water.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with an additional 20 mL of 80% methanol and combine the supernatants.

-

-

Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Parameters (Proposed)

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

| Parameter | Specification |

| Linearity | Correlation coefficient (r²) > 0.999 over the concentration range. |

| Precision (RSD%) | Intra-day and Inter-day precision < 2%. |

| Accuracy (% Recovery) | 95% - 105% for spiked samples at three concentration levels. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be assessed using a DAD detector. |

Data Presentation

Table 1: Proposed Linearity Data

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | To be determined |

| 5 | To be determined |

| 10 | To be determined |

| 25 | To be determined |

| 50 | To be determined |

| r² | > 0.999 |

Table 2: Proposed Precision and Accuracy Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=6) |

| Low | To be determined | To be determined | < 2% |

| Medium | To be determined | To be determined | < 2% |

| High | To be determined | To be determined | < 2% |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of this compound.

Logical Relationship for Method Validation

Caption: Key parameters for HPLC method validation.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Phenols | 94356-13-5 | Invivochem [invivochem.com]

- 5. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Extraction of Torosachrysone 8-O-beta-gentiobioside from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of Torosachrysone 8-O-beta-gentiobioside, a bioactive anthraquinone (B42736) glycoside, from plant material. This compound has been identified in Torosa chinensis and Cassia torosa (also known as Senna tora). The procedures outlined below are based on established methodologies for the isolation of anthraquinone glycosides from plant sources, primarily focusing on the use of seeds from Cassia tora, a known source of the target compound. This protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring anthraquinone glycoside that has garnered interest for its potential biological activities. As with many natural products, a robust and efficient extraction and purification protocol is essential for obtaining high-purity material for further research and development. This protocol details a laboratory-scale procedure for the isolation of this compound from plant material.

Materials and Equipment

Plant Material

-

Dried and powdered seeds of Cassia tora.

Solvents and Reagents

-

Methanol (B129727) (MeOH), analytical grade

-

Ethanol (EtOH), 95%, analytical grade

-

n-Hexane, analytical grade

-

Ethyl acetate (B1210297) (EtOAc), analytical grade

-

Chloroform (B151607) (CHCl₃), analytical grade

-

Distilled water (H₂O)

-

Silica (B1680970) gel for column chromatography (70-230 mesh)

-

Pre-coated silica gel 60 F₂₅₄ thin-layer chromatography (TLC) plates

-

Ceric sulfate (B86663) solution (for TLC visualization)

Equipment

-

Grinder or mill

-

Soxhlet extractor

-

Rotary evaporator

-

Glass chromatography columns

-

Fraction collector (optional)

-

TLC developing tanks

-

UV lamp (254 nm and 366 nm)

-

Heating plate

-

Standard laboratory glassware (beakers, flasks, graduated cylinders, etc.)

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

Experimental Protocol

Preparation of Plant Material

-

Obtain mature seeds of Cassia tora.

-

Thoroughly clean the seeds to remove any foreign matter.

-

Air-dry the seeds in the shade for several days or in a well-ventilated oven at a temperature not exceeding 40°C until a constant weight is achieved.

-

Grind the dried seeds into a fine powder using a grinder or mill.

Extraction

-

Accurately weigh the powdered plant material.

-

Defat the powdered seeds by extraction with n-hexane in a Soxhlet extractor for 6-8 hours. This step removes nonpolar compounds that may interfere with subsequent purification.

-

Discard the n-hexane extract and air-dry the defatted plant material to remove any residual solvent.

-

Pack the defatted powder into the Soxhlet apparatus and extract with methanol for 12-18 hours. The temperature should be maintained to ensure a steady cycle of solvent reflux.

Concentration of the Crude Extract

-

After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C.

-

Continue the evaporation until a dark, viscous crude extract is obtained.

-

Dry the crude extract completely in a vacuum desiccator to remove any remaining solvent.

-

Record the final weight of the crude methanolic extract to calculate the extraction yield.

Purification by Column Chromatography

-

Preparation of the Column:

-

Prepare a slurry of silica gel in chloroform.

-

Pour the slurry into a glass chromatography column and allow it to pack uniformly.

-

Wash the packed column with chloroform until the silica gel bed is stable.

-

-

Sample Loading:

-

Dissolve a portion of the crude methanolic extract in a minimal amount of methanol.

-

Adsorb this solution onto a small amount of silica gel.

-

Dry the silica gel with the adsorbed extract.

-

Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol. A suggested gradient is as follows:

-

100% Chloroform

-

Chloroform:Methanol (99:1, v/v)

-

Chloroform:Methanol (98:2, v/v)

-

Chloroform:Methanol (95:5, v/v)

-

Chloroform:Methanol (90:10, v/v)

-

Chloroform:Methanol (80:20, v/v)

-

-

Collect fractions of a consistent volume (e.g., 20 mL).

-

-

Fraction Analysis:

-

Monitor the collected fractions by thin-layer chromatography (TLC).

-

Use a mobile phase of Chloroform:Methanol (9:1, v/v) for TLC analysis.

-

Visualize the spots under a UV lamp (254 nm and 366 nm) and by spraying with a ceric sulfate solution followed by gentle heating.

-

Combine the fractions that show a similar TLC profile corresponding to the target compound.

-

-

Isolation of this compound:

-

The fractions containing the pure compound (as determined by TLC) are combined and concentrated using a rotary evaporator.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

-

Data Presentation

The following table summarizes the expected quantitative data from the extraction and purification process. The values are representative and may vary depending on the quality of the plant material and the precise experimental conditions.

| Parameter | Value |

| Plant Material | |

| Starting weight of dried Cassia tora seeds | 500 g |

| Extraction | |

| Weight of defatted seed powder | ~450 g |

| Volume of methanol used for extraction | 2.5 L |

| Extraction time | 16 hours |

| Weight of crude methanolic extract | 50 g |

| Yield of crude extract | 10% |

| Purification | |

| Weight of crude extract for chromatography | 10 g |

| Amount of silica gel used | 300 g |

| Volume of solvent for elution | ~5 L |

| Final Product | |

| Weight of pure this compound | 150 mg |

| Overall yield from dried seeds | 0.03% |

Visualization of the Experimental Workflow

Caption: Experimental workflow for the extraction and purification of this compound.

Application Notes and Protocols for Cell-based Assays Using Torosachrysone 8-O-beta-gentiobioside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torosachrysone 8-O-beta-gentiobioside is a natural product with demonstrated antioxidant, anti-inflammatory, and anti-tumor activities.[1] These application notes provide detailed protocols for cell-based assays to investigate and quantify the biological activities of this compound. The protocols are designed for researchers in drug discovery and development to assess the compound's efficacy and elucidate its mechanism of action. A closely related compound, Torachrysone-8-O-β-ᴅ-glucoside (TG), has been shown to exert anti-inflammatory effects by inhibiting the Tyr-phosphorylation of focal adhesion kinase (FAK) and subsequently reducing the nuclear translocation of NF-κB p65.[2][] This provides a mechanistic basis for the anti-inflammatory assays outlined below.

Physicochemical Properties and Stock Solution Preparation

| Property | Value | Reference |

| Molecular Formula | C28H36O15 | [4] |

| Molecular Weight | 612.58 g/mol | [4] |

| Appearance | Solid | [4] |

| Solubility | May dissolve in DMSO | [4] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | [4] |

Stock Solution Preparation: It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For a 10 mM stock solution, dissolve 6.13 mg of the compound in 1 mL of DMSO. The final DMSO concentration in cell culture media should be kept below 0.5%, and a vehicle control (media with the same concentration of DMSO) should be included in all experiments.

I. Anti-inflammatory Activity Assays

Cell Viability Assay (MTT Assay)

Principle: This assay determines the cytotoxicity of this compound to ensure that subsequent anti-inflammatory effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well). Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium (e.g., 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) (Hypothetical) |

| 0 (Vehicle Control) | 100 |

| 1 | 98 |

| 5 | 96 |

| 10 | 95 |

| 25 | 92 |

| 50 | 88 |

| 100 | 85 |

NF-κB Reporter Assay

Principle: This assay measures the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation. A luciferase reporter gene is placed under the control of NF-κB response elements. Inhibition of NF-κB activation will result in a decrease in luciferase expression and, consequently, a lower luminescent signal.

Experimental Protocol:

-

Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

-

Compound Pre-treatment: After 24 hours, pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

NF-κB Activation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (20 ng/mL) or Lipopolysaccharide (LPS) (1 µg/mL), for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Data Presentation:

Table 2: Inhibition of LPS-Induced NF-κB Activation by this compound

| Treatment | Concentration (µM) | Normalized NF-κB Activity (RLU) (Hypothetical) | % Inhibition (Hypothetical) |

| Unstimulated Control | - | 100 | - |

| LPS (1 µg/mL) | - | 1000 | 0 |

| LPS + Compound | 10 | 750 | 25 |

| LPS + Compound | 25 | 500 | 50 |

| LPS + Compound | 50 | 250 | 75 |

Signaling Pathway and Experimental Workflow Diagrams:

Caption: NF-κB Signaling Pathway Inhibition.

Caption: NF-κB Reporter Assay Workflow.

Cytokine Release Assay (ELISA)

Principle: This assay quantifies the inhibitory effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6), in LPS-stimulated macrophages.

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/mL and incubate overnight.

-

Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

-

Data Analysis: Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition.

Data Presentation:

Table 3: Inhibition of LPS-Induced Cytokine Release by this compound

| Treatment | Concentration (µM) | TNF-α (pg/mL) (Hypothetical) | IL-6 (pg/mL) (Hypothetical) |

| Unstimulated Control | - | <50 | <20 |

| LPS (1 µg/mL) | - | 2000 | 1500 |

| LPS + Compound | 10 | 1500 | 1100 |

| LPS + Compound | 25 | 1000 | 750 |

| LPS + Compound | 50 | 500 | 400 |

II. Anti-tumor Activity Assays

Cell Proliferation Assay (MTT Assay)

Principle: This assay evaluates the effect of this compound on the proliferation of cancer cells.

Experimental Protocol:

-

Cell Seeding: Seed a cancer cell line of interest (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with a range of concentrations of the compound.

-

Incubation: Incubate for 48-72 hours.

-

MTT Assay: Perform the MTT assay as described in section 1.1.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.

Data Presentation:

Table 4: Anti-proliferative Activity of this compound

| Cancer Cell Line | IC50 (µM) (Hypothetical) |

| HeLa (Cervical Cancer) | 35 |

| HepG2 (Liver Cancer) | 45 |

| MCF-7 (Breast Cancer) | 55 |

Apoptosis Assay (Annexin V/PI Staining)